molecular formula C7H10N2OS B13412954 1Propylthiouracil

1Propylthiouracil

Cat. No.: B13412954
M. Wt: 170.23 g/mol
InChI Key: HPJCTUJOHKGFNI-UHFFFAOYSA-N
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Preparation Methods

1Propylthiouracil can be synthesized through various synthetic routes. One common method involves the reaction of 6-propyluracil with thiourea under specific conditions. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. The detailed reaction conditions and industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

1Propylthiouracil undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: Various substitution reactions can occur, particularly at the sulfur atom, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

1Propylthiouracil has a wide range of scientific research applications:

Mechanism of Action

1Propylthiouracil exerts its effects by binding to thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. This binding inhibits the conversion of iodide to iodine, a key step in the formation of thyroxine (T4). Additionally, it inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), reducing the overall levels of active thyroid hormones in the body .

Comparison with Similar Compounds

1Propylthiouracil is often compared with other antithyroid agents such as methimazole and carbimazole. While all these compounds inhibit thyroid hormone synthesis, this compound is unique in its additional ability to inhibit the peripheral conversion of thyroxine (T4) to triiodothyronine (T3). This makes it particularly useful in managing severe hyperthyroidism and thyrotoxic crises .

Similar Compounds

  • Methimazole
  • Carbimazole
  • Tapazole (a brand name for methimazole)

These compounds share similar mechanisms of action but differ in their pharmacokinetics, side effect profiles, and specific clinical applications .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-propyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C7H10N2OS/c1-2-4-9-5-3-6(10)8-7(9)11/h3,5H,2,4H2,1H3,(H,8,10,11)

InChI Key

HPJCTUJOHKGFNI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=O)NC1=S

Origin of Product

United States

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